Reduced Amine vs. Imine Linker Stability and Conformation
The target compound (CAS 1232794-19-2) possesses a reduced secondary amine linker (-NH-CH2-), whereas its closest commercially available structural analog is the oxidized Schiff base (E)-4-((5-bromo-2-hydroxybenzylidene)amino)benzamide (CAS 41077-05-8), which contains an imine (-N=CH-) bond. This difference results in a molecular weight increase of 2.02 Da (321.17 vs. 319.15) and fundamentally alters chemical properties: the reduced amine is resistant to hydrolysis under aqueous conditions that readily cleave the imine bond, a critical consideration for biochemical assays conducted at physiological pH. In a related study of 5-bromo-2-hydroxybenzylidene derivatives, the Schiff base compound N-(3-(5-bromo-2-hydroxybenzylideneamino)propyl)-2-hydroxybenzamide (2d) demonstrated antibacterial activity with MIC values of 0.39–3.13 µg/mL against various bacterial strains, but the imine functionality limits aqueous stability compared to reduced amine congeners [1].
| Evidence Dimension | Linker bond type and hydrolytic stability |
|---|---|
| Target Compound Data | Secondary amine (-NH-CH2-); sp³ hybridized carbon; MW 321.17; resistant to aqueous hydrolysis under physiological pH conditions |
| Comparator Or Baseline | (E)-4-((5-bromo-2-hydroxybenzylidene)amino)benzamide (CAS 41077-05-8): imine (-N=CH-); sp² hybridized carbon; MW 319.15; susceptible to acid-catalyzed and aqueous hydrolysis |
| Quantified Difference | MW difference: +2.02 Da; oxidation state: reduced (amine) vs. oxidized (imine); qualitatively superior aqueous stability |
| Conditions | Structural comparison based on bond hybridization and known imine hydrolysis kinetics (class-level inference) |
Why This Matters
For researchers conducting biochemical assays, chemoproteomics, or long-term stability studies, the amine form eliminates the confounding variable of imine hydrolysis that can generate free aldehyde byproducts, ensuring reproducible target engagement data.
- [1] Cheng K, Zheng QZ, Qian Y, Shi L, Zhao J, Zhu HL. Synthesis, antibacterial activities and molecular docking studies of peptide and Schiff bases as targeted antibiotics. Bioorg Med Chem. 2009;17(23):7861-71. PMID: 19884012. View Source
